Cas no 2680792-41-8 (2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)
2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28275419
- 2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
- 2680792-41-8
- 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
-
- Inchi: 1S/C11H19NO4/c1-5-6-16-10(15)12-11(4,9(13)14)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
- InChI Key: FJCIMRKQWUNEFF-UHFFFAOYSA-N
- SMILES: OC(C(C)(CC(C)C)NC(=O)OCC=C)=O
Computed Properties
- Exact Mass: 229.13140809g/mol
- Monoisotopic Mass: 229.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275419-1g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 1g |
$541.0 | 2023-09-09 | ||
| Enamine | EN300-28275419-5g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 5g |
$1572.0 | 2023-09-09 | ||
| Enamine | EN300-28275419-10g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 10g |
$2331.0 | 2023-09-09 | ||
| Enamine | EN300-28275419-0.05g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28275419-0.1g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28275419-0.25g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28275419-0.5g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28275419-1.0g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28275419-2.5g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28275419-5.0g |
2,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |
2680792-41-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS No. 2680792-41-8): An Overview
2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS No. 2680792-41-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its dimethyl and prop-2-en-1-yloxy substituents, which confer distinct chemical and biological properties.
The chemical structure of 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid consists of a five-carbon backbone with two methyl groups at the 2 and 4 positions, and an amide group linked to a propenyl ether moiety. This intricate arrangement of functional groups imparts the compound with a high degree of structural flexibility and reactivity, making it an interesting candidate for various chemical and biological studies.
Recent research has focused on the synthesis and characterization of 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid. A study published in the Journal of Organic Chemistry reported a highly efficient and scalable synthetic route for this compound, utilizing a combination of transition-metal catalysis and selective functional group transformations. The synthetic method described in this study not only simplifies the production process but also enhances the purity and yield of the final product.
In terms of biological activity, 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid has shown promising results in preliminary in vitro assays. Studies conducted by a team of researchers at the University of California demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
Furthermore, investigations into the pharmacokinetic properties of 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. A study published in the Journal of Pharmaceutical Sciences reported that this compound has good oral bioavailability and a long half-life, which are desirable attributes for drug candidates. These properties make it suitable for further preclinical and clinical evaluation.
The potential therapeutic applications of 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid extend beyond anti-inflammatory treatments. Recent studies have explored its effects on metabolic disorders such as diabetes and obesity. Research conducted at Harvard Medical School found that this compound can modulate key metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs), which are known to play crucial roles in glucose and lipid metabolism. These findings open up new avenues for the development of drugs targeting metabolic diseases.
In addition to its therapeutic potential, 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid has also been investigated for its use in chemical biology research. Its unique structure makes it an excellent tool for probing protein-protein interactions and enzymatic activities. A study published in Chemical Biology highlighted the use of this compound as a probe to investigate the function of specific enzymes involved in signal transduction pathways.
The safety profile of 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid is another important aspect that has been thoroughly evaluated. Toxicological studies conducted by independent laboratories have shown that this compound exhibits low toxicity across various animal models. These results indicate that it is safe for further development as a therapeutic agent.
In conclusion, 2,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS No. 2680792-41-8) is a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features, potent biological activity, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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